molecular formula C10H20O4 B13833594 Tetraethoxyethene CAS No. 40923-93-1

Tetraethoxyethene

Cat. No.: B13833594
CAS No.: 40923-93-1
M. Wt: 204.26 g/mol
InChI Key: WQNVSQDMXNPYNW-UHFFFAOYSA-N
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Description

Tetraethoxyethylene, also known as 1,1,2,2-tetraethoxyethene, is an organic compound with the molecular formula C10H20O4. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by its four ethoxy groups attached to an ethylene backbone, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethoxyethylene can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

C2H4(OH)2+4C2H5OHC2(OC2H5)4+2H2O\text{C}_2\text{H}_4(\text{OH})_2 + 4\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2(\text{OC}_2\text{H}_5)_4 + 2\text{H}_2\text{O} C2​H4​(OH)2​+4C2​H5​OH→C2​(OC2​H5​)4​+2H2​O

This reaction requires careful control of temperature and pressure to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, tetraethoxyethylene is produced using a continuous flow reactor where ethylene glycol and ethanol are fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Tetraethoxyethylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form ethylene and ethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Produces carbonyl compounds such as aldehydes and ketones.

    Reduction: Produces ethylene and ethanol.

    Substitution: Produces various substituted ethylene derivatives depending on the nucleophile used.

Scientific Research Applications

Tetraethoxyethylene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetraethoxyethylene involves its ability to act as an electron-rich olefin, making it a suitable candidate for cycloaddition reactions. It can participate in [2+2] cycloaddition reactions with electron-deficient alkenes or alkynes, forming cyclobutane derivatives. The ethoxy groups enhance its reactivity by stabilizing the transition state through electron donation.

Comparison with Similar Compounds

Similar Compounds

    Diethoxyethane: Contains two ethoxy groups instead of four.

    Triethoxyethane: Contains three ethoxy groups.

    Tetraethoxysilane: Contains silicon instead of carbon in the backbone.

Uniqueness

Tetraethoxyethylene is unique due to its four ethoxy groups, which provide it with higher reactivity and versatility in chemical reactions compared to its analogs with fewer ethoxy groups. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.

Properties

CAS No.

40923-93-1

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

1,1,2,2-tetraethoxyethene

InChI

InChI=1S/C10H20O4/c1-5-11-9(12-6-2)10(13-7-3)14-8-4/h5-8H2,1-4H3

InChI Key

WQNVSQDMXNPYNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(OCC)OCC)OCC

Origin of Product

United States

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